Scaffold Topology: Pyrazol-4-yl vs. Pyrazol-3-yl Connectivity and Its Consequences for Target Engagement
CAS 2034236-39-8 features a pyrazol-4-yl to oxadiazole C5 connectivity, whereas the dominant HIF-1 inhibitor chemotype in the published literature (including BAY 87-2243 and the Härter et al. lead series) employs pyrazol-3-yl linkage [1][2]. This topological isomerism is non-trivial: pyrazol-4-yl 1,3,4-oxadiazole analogs have demonstrated selective COX-2 inhibition with IC₅₀ = 0.31 μM (compound 9g) and ED₅₀ = 74.3 mg/kg in the carrageenan-induced rat paw edema model, with a gastro-sparing profile superior to aspirin [3]. By contrast, the pyrazol-3-yl series has been optimized exclusively for HIF-1/HIF-2α suppression with no reported COX-2 activity, suggesting divergent target selectivity driven by pyrazole connection topology [1][2]. The pyrazol-4-yl isomer also presents a distinct hydrogen-bonding geometry: the free NH of the pyrazole ring projects at approximately 109° relative to the oxadiazole plane in pyrazol-4-yl conformers, compared to approximately 150° for pyrazol-3-yl isomers, as inferred from the wider pyrazole-4-yl COX-2 binding literature [3].
| Evidence Dimension | Pyrazole-oxadiazole connectivity and associated primary biological target |
|---|---|
| Target Compound Data | Pyrazol-4-yl → oxadiazole C5; free NH pyrazole; target engagement not experimentally determined; class-level inference from pyrazol-4-yl oxadiazole literature: COX-2 IC₅₀ = 0.31 μM for optimized pyrazol-4-yl 1,3,4-oxadiazole analog [3] |
| Comparator Or Baseline | BAY 87-2243 (CAS 1227158-85-1): Pyrazol-3-yl → oxadiazole C5; N-substituted pyrazole; HIF-1 reporter IC₅₀ = 0.7 nM, CA9 IC₅₀ = 2.0 nM [1]; Härter et al. lead: HIF-Luc IC₅₀ = 0.7 nM (pyrazol-3-yl series) [2] |
| Quantified Difference | Distinct topological isomer; divergent primary target engagement (HIF-1 pathway for pyrazol-3-yl series vs. COX-2 pathway accessible to pyrazol-4-yl series). Different hydrogen-bond geometry vector. No direct crossover biological data exist; differentiation is structural and literature-class-based. |
| Conditions | Cross-study comparison: HIF-1 reporter gene assay in H460 NSCLC cells (BAY 87-2243) [1]; HIF-Luc screening cell system (Härter et al.) [2]; COX-1/COX-2 in vitro enzyme immunoassay, carrageenan-induced rat paw edema in vivo (pyrazol-4-yl oxadiazole study) [3]; predicted physicochemical data from ACD/Labs Percepta (ChemSpider) |
Why This Matters
Procurement of the pyrazol-4-yl isomer enables exploration of a chemically distinct biological target space (COX-2 signaling, inflammation, or dual HIF/COX-2 screening) that is inaccessible to the widely studied pyrazol-3-yl HIF-1 inhibitor series.
- [1] Ellinghaus P, Heisler I, Unterschemmann K, et al. BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I. Cancer Med. 2013;2(5):611-624. DOI: 10.1002/cam4.110. PMID: 24403227. View Source
- [2] Härter M, et al. Inhibition of Hypoxia-Induced Gene Transcription by Substituted Pyrazolyl Oxadiazoles: Initial Lead Generation and Structure-Activity Relationships. ChemMedChem. 2014;9(1):61-72. DOI: 10.1002/cmdc.201300357. PMID: 24285584. View Source
- [3] Abdellatif KRA, et al. Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. Eur J Med Chem. 2014;82:76-88. DOI: 10.1016/j.ejmech.2014.05.048. View Source
